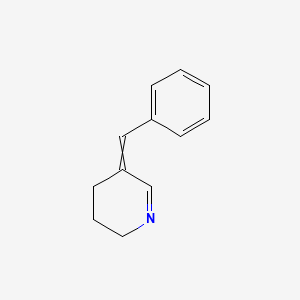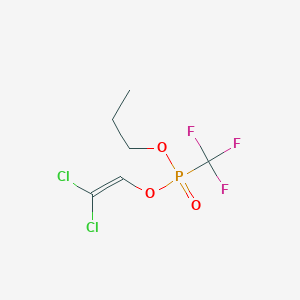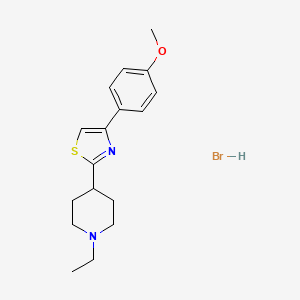
5-Benzylidene-2,3,4,5-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound that features a benzylidene group attached to a tetrahydropyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2,3,4,5-tetrahydropyridine typically involves the condensation of benzaldehyde with 2,3,4,5-tetrahydropyridine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylidene-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as sodium tetrahydroborate, lithium tetrahydridoaluminate, and organometallic reagents to form 1,2-adducts.
Cycloaddition: Reaction with pyrrole results in a tricyclic 1:1 adduct, while reaction with ethyl propiolate forms a 1:2 adduct.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium tetrahydroborate
- Lithium tetrahydridoaluminate
- Phenylmagnesium bromide
- Butyllithium
- Pyrrole
- Ethyl propiolate
These reactions are typically conducted under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various adducts, such as 1,2-adducts with nucleophiles and tricyclic or 1:2 adducts with other reagents .
Aplicaciones Científicas De Investigación
5-Benzylidene-2,3,4,5-tetrahydropyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for the development of new drugs and therapeutic agents.
Material Science: It is used in the development of novel materials with specific chemical properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-2,3,4,5-tetrahydropyridine involves its reactivity with nucleophiles and other reagents. The benzylidene group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Benzylidene-2,3,4,5-tetrahydropyridine include:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
This unique structure allows for a broader range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Propiedades
Número CAS |
88631-62-3 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
5-benzylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H13N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,9-10H,4,7-8H2 |
Clave InChI |
DBPSQCKCIVSYTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C=NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)







![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


